

physical and chemical properties of 12-Hydroxy-9(E)-octadecenoic acid

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Compound of Interest

Compound Name: 12-Hydroxy-9(E)-octadecenoic acid

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An In-depth Technical Guide on 12-Hydroxy-9(E)-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is the trans isomer of the more common ricinoleic acid. It is an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10. While its cis counterpart, ricinoleic acid, is the primary component of castor oil and has well-documented biological activities, the physical, chemical, and biological properties of the trans isomer are less extensively studied. This technical guide provides a comprehensive overview of **12-Hydroxy-9(E)-octadecenoic acid**, consolidating its known physical and chemical properties, detailing experimental protocols for its synthesis, purification, and analysis, and exploring its biological significance and associated signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of **12-Hydroxy-9(E)-octadecenoic acid** are summarized below. It is important to distinguish these from its cis isomer, ricinoleic acid, as the stereochemistry of the double bond significantly influences these properties.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₄ O ₃	[1][2]
Molecular Weight	298.46 g/mol	[2]
IUPAC Name	(9E,12R)-12-Hydroxyoctadec-9-enoic acid	[3]
Synonyms	Ricinelaic acid, (+)-(R)- Ricinelaic acid, (E)-12- Hydroxyoctadec-9-enoic acid	[3][4]
CAS Number	540-12-5	[3]
Appearance	Semisolid (crude), Crystals (recrystallized)	[5]
Melting Point	51.0–51.5 °C (recrystallized)	[5]
Boiling Point	416.44 °C (estimated)	[6]
Solubility	Soluble in hexane and other organic solvents.	[5]
InChI Key	WBHHMMIMDMUBKC- XLNAKTSKSA-N	[3]

Experimental Protocols

I. Synthesis: Isomerization of Ricinoleic Acid

A common method for the synthesis of **12-Hydroxy-9(E)-octadecenoic acid** is the isomerization of its *cis* isomer, ricinoleic acid, which is readily available from the hydrolysis of castor oil.

This method utilizes a photochemical reaction to induce *cis-trans* isomerization.

Materials:

- Ricinoleic acid

- Diphenyl disulfide
- Hexane
- Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)

Procedure:[5]

- Dissolve ricinoleic acid and 2 mol % of diphenyl disulfide in hexane within the photochemical reactor.
- Irradiate the solution with the medium-pressure mercury lamp for approximately 3 hours.
- After irradiation, remove the hexane under reduced pressure.
- Recrystallize the resulting semisolid residue from hexane to yield crude ricinelaic acid.
- For higher purity, the mother liquor can be subjected to a second round of irradiation and recrystallization.
- Further recrystallization from hexane can yield ricinelaic acid with a melting point of 51.0–51.5°C.

Nitrous acid, generated in situ, can also be used to catalyze the cis-trans isomerization of oleic acid and its derivatives. While a specific protocol for ricinoleic acid is not detailed in the provided results, the general principles for oleic acid can be adapted.[7]

General Principle: The reaction involves treating the cis-fatty acid with a source of nitrous acid, such as sodium nitrite and a mineral acid, in a suitable solvent. The reaction conditions (time, temperature, solvent) need to be optimized to achieve equilibrium isomerization while minimizing byproduct formation.[7]

II. Purification: Column Chromatography

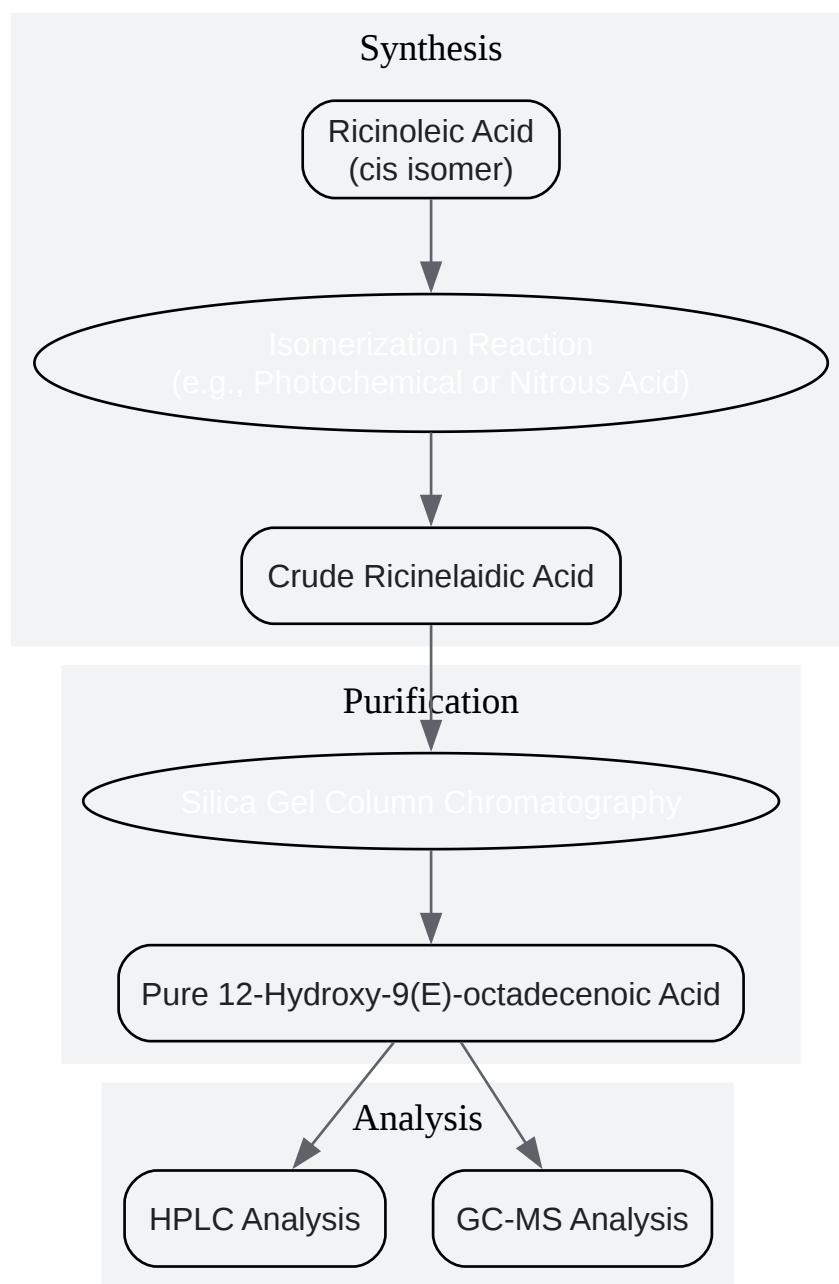
Purification of the synthesized ricinelaic acid can be achieved using silica gel column chromatography to separate it from any remaining starting material and byproducts.

Materials:

- Crude ricinelaids acid
- Silica gel (60-120 mesh)
- Solvent system (e.g., a gradient of hexane and ethyl acetate)
- Chromatography column

Procedure:[8][9]

- Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
- Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
- Dissolve the crude ricinelaids acid in a minimal amount of the mobile phase.
- Carefully load the sample onto the top of the silica gel bed.
- Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure ricinelaids acid and evaporate the solvent.



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Caption: Workflow for the synthesis, purification, and analysis of **12-Hydroxy-9(E)-octadecenoic acid**.

III. Analytical Methods

HPLC is a powerful technique for the separation and quantification of fatty acid isomers. For chiral separation of hydroxy fatty acids, a chiral stationary phase is required.

Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., Reprosil Chiral-NR)[[10](#)]

General Mobile Phase for Isomer Separation: A mixture of n-hexane, isopropanol, and acetic acid is often used for the separation of hydroxy fatty acid isomers on a normal-phase column. [3] For chiral separations, the mobile phase will depend on the specific chiral column used.

Detection: UV detection at a wavelength appropriate for the chromophore. For α,β -unsaturated ketone derivatives, a wavelength of around 275 nm can be used.[3]

GC-MS is a highly sensitive method for the identification and quantification of fatty acids. Derivatization is necessary to increase the volatility of the analyte.

Derivatization Protocol (Methyl Ester and Trimethylsilyl Ether):[[4](#)][[11](#)]

- Methyl Esterification: Treat the fatty acid sample with a methylating agent, such as BF_3 in methanol, to convert the carboxylic acid to a methyl ester.
- Silylation: Following esterification, treat the sample with a silylating agent (e.g., N,O -Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[[12](#)]
- Carrier Gas: Helium.
- Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a final temperature to ensure good separation of different fatty acid methyl esters.
- Ionization: Electron Impact (EI) ionization is commonly used.

- Detection: A mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

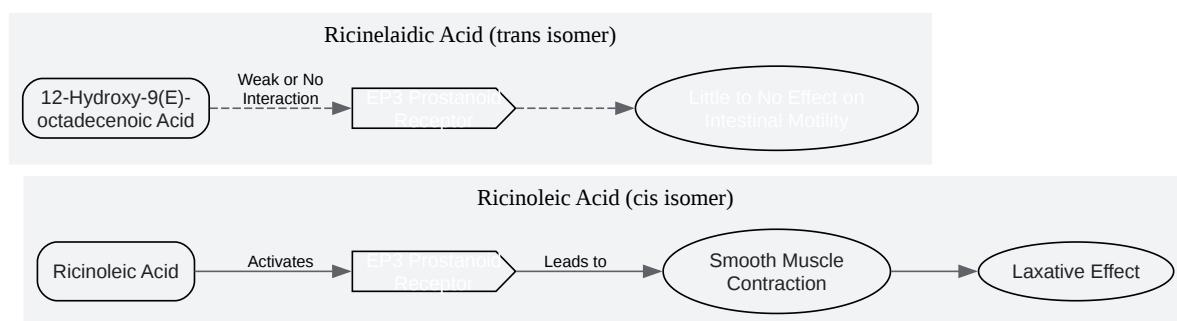
Biological Activity and Signaling Pathways

The biological activity of **12-Hydroxy-9(E)-octadecenoic acid** is not as well-characterized as its cis-isomer, ricinoleic acid. The laxative effect of castor oil is primarily attributed to ricinoleic acid, which acts as a pro-drug and is hydrolyzed in the small intestine to release the active ricinoleic acid.[13][14]

Interaction with Prostanoid Receptors

Ricinoleic acid has been shown to exert its effects by activating the EP3 prostanoid receptor. [14][15][16] This activation leads to the contraction of intestinal and uterine smooth muscle cells.[14]

In contrast, studies comparing the effects of ricinoleic acid and its trans-isomer, ricinelaicid acid, on digestive motor activity have shown that the trans-isomer has little to no effect on either the small or large bowel.[1] One study on water and electrolyte absorption in vitro found that ricinelaide had a similar or slightly lesser inhibitory effect compared to ricinoleate.[2] This suggests that the geometry of the double bond is critical for the full biological activity of this hydroxylated fatty acid, at least in the context of intestinal motility.



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